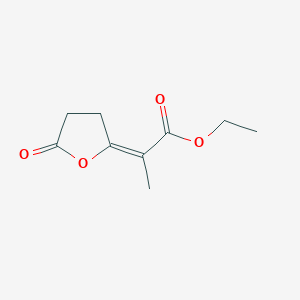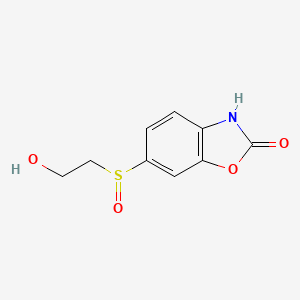![molecular formula C14H15NO3S B12884317 3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid CAS No. 89150-28-7](/img/structure/B12884317.png)
3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to an oxazole ring and a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-4-(4-(methylthio)phenyl)acetophenone with acetic anhydride can yield the oxazole ring, which can then be further functionalized to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the regulation of inflammation and as a potential drug candidate.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including those involved in inflammation and cell proliferation. The presence of the oxazole ring and the methylthio group allows it to interact with enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-(4-methylthio)phenyl-5-thiazolylacetic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid: Lacks the methylthio group on the phenyl ring.
Uniqueness
3-(2-Methyl-4-(4-(methylthio)phenyl)oxazol-5-yl)propanoic acid is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxazole derivatives and contributes to its specific properties and applications.
Propiedades
Número CAS |
89150-28-7 |
|---|---|
Fórmula molecular |
C14H15NO3S |
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
3-[2-methyl-4-(4-methylsulfanylphenyl)-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9-15-14(12(18-9)7-8-13(16)17)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,17) |
Clave InChI |
AFROAEDZUOVNQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
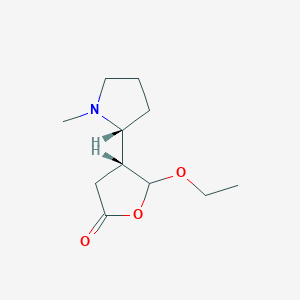
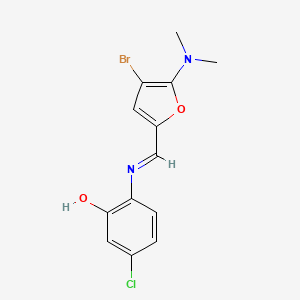
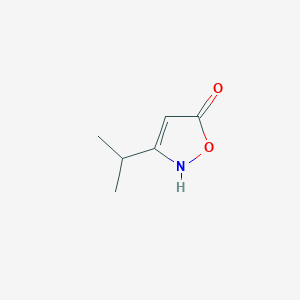
![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)
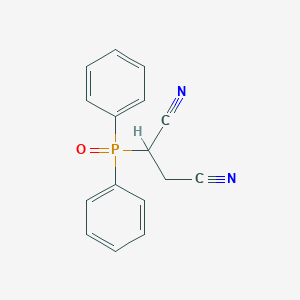

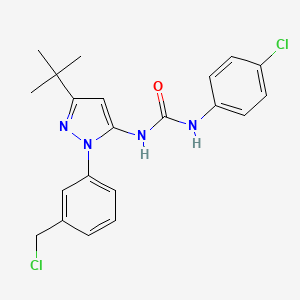
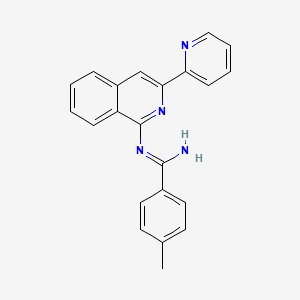

![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
